molecular formula C22H21NO6 B12159157 methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

Cat. No.: B12159157
M. Wt: 395.4 g/mol
InChI Key: QIDJQSVLJFVOAQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to a series of reactions including alkylation, acylation, and amidation . The reaction conditions often involve the use of organic solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H21NO6/c1-13-10-21(25)29-19-12-18(27-2)15(11-17(13)19)6-9-20(24)23-16-7-4-14(5-8-16)22(26)28-3/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,23,24)

InChI Key

QIDJQSVLJFVOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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